1-Benzoyloxy-3-bromopropan-2-ol
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Overview
Description
Benzoic acid 2-hydroxy-3-bromopropyl ester is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-hydroxy-3-bromopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid 2-hydroxy-3-bromopropyl ester can be synthesized through the esterification of benzoic acid with 2-hydroxy-3-bromopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 2-hydroxy-3-bromopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid 2-hydroxy-3-bromopropyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the 2-hydroxy-3-bromopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: 2-hydroxy-3-bromopropanol.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid 2-hydroxy-3-bromopropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of benzoic acid 2-hydroxy-3-bromopropyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which exerts its effects through various biochemical pathways. The bromine atom in the 2-hydroxy-3-bromopropyl group can participate in substitution reactions, leading to the formation of different bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as an anti-inflammatory agent.
3-Bromobenzoic acid:
Uniqueness
Benzoic acid 2-hydroxy-3-bromopropyl ester is unique due to the presence of both a hydroxy group and a bromine atom in the propyl ester side chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62522-73-0 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3-bromo-2-hydroxypropyl) benzoate |
InChI |
InChI=1S/C10H11BrO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
WPROCBDMOWIRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CBr)O |
Origin of Product |
United States |
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